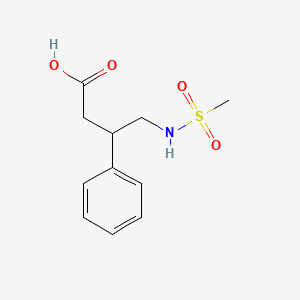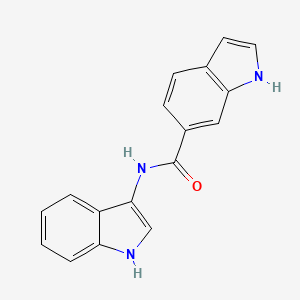
2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide, also known as DMMPB, is a chemical compound used in scientific research as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor plays a crucial role in several physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. Therefore, DMMPB has become a valuable tool for investigating the role of mGluR5 in these processes.
作用机制
2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the activity of several intracellular signaling pathways. By blocking the activation of mGluR5, 2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide can inhibit the release of glutamate, a neurotransmitter that plays a crucial role in synaptic plasticity and neuronal excitability. This mechanism of action has been implicated in the therapeutic effects of 2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide in several neurological disorders.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide has been shown to modulate several biochemical and physiological processes in the brain, including synaptic plasticity, neuronal excitability, and neuroinflammation. For instance, 2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. Moreover, 2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory drug.
实验室实验的优点和局限性
2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide has several advantages as a research tool, including its high selectivity and potency towards mGluR5, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life, which requires frequent dosing in animal experiments, and its potential off-target effects on other glutamate receptors.
未来方向
Several future directions for research on 2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide can be envisaged. First, more studies are needed to investigate the therapeutic potential of 2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Second, the molecular mechanisms underlying the effects of 2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide on synaptic plasticity and neuroinflammation need to be further elucidated. Third, the potential side effects of 2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide on other glutamate receptors and its interaction with other drugs need to be investigated. Finally, the development of more potent and selective mGluR5 antagonists based on the chemical structure of 2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide could lead to the discovery of novel drugs for the treatment of neurological disorders.
合成方法
2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide can be synthesized by reacting 2,4-dimethylbenzoyl chloride with 2-methyl-3-amino-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography.
科学研究应用
2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide has been extensively used in scientific research to investigate the role of mGluR5 in several physiological and pathological processes. For instance, it has been shown to improve cognitive impairments in animal models of Alzheimer's disease and Down syndrome. Moreover, 2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide has been found to reduce anxiety and depression-like behaviors in rodents, suggesting its potential as a novel antidepressant and anxiolytic drug.
属性
IUPAC Name |
2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-4-5-11(10(2)8-9)13(17)15-12-6-7-14-16(12)3/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEODKKYMRUSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-methylpyrazol-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)




![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)

![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)